5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
Description
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a fluorinated quinazoline derivative characterized by a fluorine atom at position 5 of the quinazoline core and a 4-fluorobenzyloxy group at position 2. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its role in inhibiting tyrosine kinases and exhibiting antiviral, anticancer, and anti-inflammatory activities . The fluorine substituents in this compound likely enhance its metabolic stability and binding affinity to biological targets by introducing electron-withdrawing effects and modulating lipophilicity .
Properties
IUPAC Name |
5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLSTMCDHIXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can increase the efficiency of the process. Additionally, the use of recyclable catalysts and greener solvents can be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.
Scientific Research Applications
Anticancer Activity
Mechanism of Action : Quinazoline derivatives, including 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, often function as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. This inhibition disrupts signaling pathways critical for tumor growth and survival.
Case Studies :
- A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity against these cell lines .
- Another research highlighted the effectiveness of 6-fluoroquinazoline derivatives in inhibiting EGFR autophosphorylation, leading to reduced cell proliferation in NSCLC (non-small cell lung cancer) models .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 2.49 | EGFR Inhibition |
| N-(benzo[d]thiazol-2-yl)-6-bromoquinazoline | A549 (Lung) | 0.096 | EGFR Inhibition |
| LJJ-10 (6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline) | U-2 OS (Osteosarcoma) | Not specified | IGF-1R Signaling Inhibition |
Antimicrobial Properties
Quinazolines have also been explored for their antimicrobial potential. The structure of this compound suggests it may possess similar properties.
Research Findings :
- Studies indicate that certain quinazoline derivatives exhibit superior antibacterial activity compared to antifungal effects, highlighting their potential as antimicrobial agents .
- The compound's effectiveness against various pathogens has been documented, showcasing its ability to inhibit bacterial growth effectively.
Anti-inflammatory and Other Biological Activities
In addition to anticancer and antimicrobial activities, quinazoline derivatives have shown promise in other therapeutic areas:
Anti-inflammatory Effects :
- Compounds derived from quinazoline structures have been evaluated for anti-inflammatory properties, with some demonstrating significant inhibition of inflammatory mediators .
Antidiabetic Activity :
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain types of cancer cells . By binding to the ATP-binding site of the enzyme, the compound can inhibit its activity, leading to reduced cell proliferation and tumor growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Antiviral Activity of Selected Quinazoline Derivatives
| Compound | R2 Substituent | EC₅₀ (µM) | Source |
|---|---|---|---|
| 1.8 (Lead) | Not specified | 1.4 ± 0.1 | |
| 1.9 (Lead) | Not specified | 1.8 ± 0.4 | |
| 1.18 | N,N-dimethyl | 3.5 ± 0.6 | |
| 1.19 | Methoxy | 12.8 ± 0.2 | |
| 1.17 | Two halogens | Inactive |
Structural Analogues in Other Quinazoline Scaffolds
- 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline (): This derivative features a fluorine at position 7 and an anilino group at position 3. While both compounds share fluorine substitution, the position (5 vs. 7) and the 4-fluorobenzyloxy vs. anilino group may lead to divergent biological profiles. The anilino group in ’s compound is associated with tyrosine kinase inhibition, suggesting that 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline’s benzyloxy group could alter target specificity .
- Triazoloquinazolines (): Derivatives like 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline incorporate a 4-fluorophenyl group but differ in core structure (triazoloquinazoline vs. quinazoline). These compounds exhibit distinct physical properties (e.g., melting points: 196–198°C) and synthetic yields (39.5%), highlighting how core modifications impact stability and synthesis feasibility .
Biological Activity
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a compound that belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinazoline Derivatives
Quinazolines are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications in quinazoline derivatives can significantly influence their pharmacological profiles. The specific compound this compound has garnered attention due to its promising anticancer activity and inhibition of key signaling pathways involved in tumor progression.
The anticancer activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs). These receptors play a crucial role in cell proliferation and survival, making them significant targets for cancer therapy.
- EGFR Inhibition : Inhibition of EGFR leads to reduced phosphorylation and activation of downstream signaling pathways that promote cell growth and survival.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Metastasis : Research indicates that it can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and cancer cell invasion.
Case Studies
A notable study demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of this compound compared to other quinazoline derivatives:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer (MCF-7) | 2.09 |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR Inhibitor | 0.096 |
| 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | PI3K Inhibitor | 0.50 |
Additional Biological Activities
Beyond its anticancer properties, quinazoline derivatives including this compound have been investigated for other biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential use as antibacterial agents .
- Anti-inflammatory Effects : Quinazolines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .
- Antidiabetic Properties : Certain derivatives exhibit inhibitory activity against enzymes involved in carbohydrate metabolism, suggesting potential applications in diabetes management .
Q & A
Q. What are the common synthetic routes for 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, fluorinated intermediates are introduced via Suzuki coupling or aromatic substitution under controlled temperatures (80–120°C) and inert atmospheres. Reaction pH (6–8) and solvent polarity (e.g., DMF or THF) significantly impact yield and purity. Post-synthesis purification often employs column chromatography or recrystallization . Example Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 65 | 92% |
| 2 | Quinazoline core fluorination, NaH, DCM | 48 | 88% |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and functional groups (e.g., fluorine substitution at C5). Mass spectrometry (LC-MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) ensures exact mass alignment. Purity is assessed via HPLC (>95% by area normalization). X-ray crystallography resolves stereochemical ambiguities, as demonstrated in related fluorinated quinazolines .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) or molecular docking enhance the study of this compound?
- Methodological Answer : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity patterns. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) model interactions with biological targets (e.g., kinases or receptors). For example, ICReDD integrates quantum chemical calculations with experimental data to optimize reaction pathways and predict bioactive conformers .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies in spectroscopic data (e.g., NMR shifts) versus computational predictions require cross-validation. Use X-ray crystallography to resolve structural ambiguities. For bioactivity mismatches, employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities. Statistical tools (e.g., Bland-Altman plots) quantify systematic errors .
Q. What strategies optimize reaction parameters for synthesizing derivatives of this compound?
- Methodological Answer : Factorial design (e.g., 2³ full factorial) systematically tests variables like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions. For example, a study on triazoloquinazolines achieved 39.5% yield by optimizing cyclopentyl group introduction at 196–198°C .
Data-Driven Insights
- Structural Analysis :
- X-ray Data for Analogous Compounds :
| Compound | Space Group | Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|
| 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline | P2₁/c | 1.34 (C-N) | 12.5 |
- Reaction Optimization :
Key Recommendations
- Experimental Design : Prioritize hybrid approaches (computational + experimental) to minimize trial-and-error .
- Data Validation : Cross-check NMR/MS data with crystallography to avoid structural misassignment .
- Advanced Tools : Use cheminformatics software (e.g., Gaussian, MOE) for predictive modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
